molecular formula C14H11FINO B13354875 N-(2-fluoro-4-iodophenyl)-3-methylbenzamide

N-(2-fluoro-4-iodophenyl)-3-methylbenzamide

Cat. No.: B13354875
M. Wt: 355.15 g/mol
InChI Key: CNQIBHSCSOJYNF-UHFFFAOYSA-N
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Description

N-(2-fluoro-4-iodophenyl)-3-methylbenzamide is an organic compound that features a benzamide core substituted with fluoro and iodo groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-4-iodophenyl)-3-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-4-iodophenyl)-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-(2-fluoro-4-iodophenyl)-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-iodophenyl)-3-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The fluoro and iodo groups can enhance binding affinity and selectivity towards specific targets. The compound may inhibit or activate certain pathways, depending on its structure and the target involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluoro-4-iodophenyl)methanesulfonamide
  • N-(2-fluoro-4-iodophenyl)-2-(4-methoxyphenyl)acetamide

Uniqueness

N-(2-fluoro-4-iodophenyl)-3-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required .

Properties

Molecular Formula

C14H11FINO

Molecular Weight

355.15 g/mol

IUPAC Name

N-(2-fluoro-4-iodophenyl)-3-methylbenzamide

InChI

InChI=1S/C14H11FINO/c1-9-3-2-4-10(7-9)14(18)17-13-6-5-11(16)8-12(13)15/h2-8H,1H3,(H,17,18)

InChI Key

CNQIBHSCSOJYNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)I)F

Origin of Product

United States

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